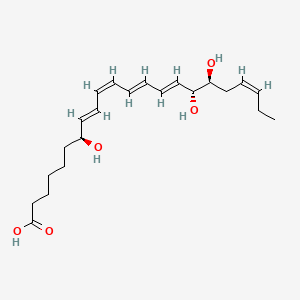

Resolvin D2 n-3 DPA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Resolvin D2 n-3 docosapentaenoic acid is a specialized pro-resolving mediator derived from omega-3 fatty acids. It plays a crucial role in resolving inflammation and restoring tissue homeostasis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Resolvin D2 n-3 docosapentaenoic acid is synthesized from docosapentaenoic acid through a series of enzymatic reactions. The process involves the catalytic activity of enzymes such as 15-lipoxygenase, which converts docosapentaenoic acid to 17S-hydroxy-docosapentaenoic acid. This intermediate is further transformed into Resolvin D2 n-3 docosapentaenoic acid through additional metabolic reactions .

Industrial Production Methods: Industrial production of Resolvin D2 n-3 docosapentaenoic acid typically involves the extraction of docosapentaenoic acid from natural sources, followed by its enzymatic conversion to the desired product. The process is optimized for high yield and purity, ensuring the compound’s effectiveness in various applications .

Análisis De Reacciones Químicas

Types of Reactions: Resolvin D2 n-3 docosapentaenoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biosynthesis and functional activity.

Common Reagents and Conditions:

Oxidation: Catalyzed by enzymes such as 15-lipoxygenase, leading to the formation of hydroperoxy intermediates.

Reduction: Involves the conversion of hydroperoxy intermediates to hydroxyl derivatives.

Substitution: Occurs during the transformation of intermediates to the final product, facilitated by specific enzymes.

Major Products Formed: The primary product formed from these reactions is Resolvin D2 n-3 docosapentaenoic acid, which exhibits potent anti-inflammatory and pro-resolving properties .

Aplicaciones Científicas De Investigación

Resolvin D2 n-3 docosapentaenoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the biosynthesis and function of specialized pro-resolving mediators.

Biology: Investigated for its role in modulating immune responses and resolving inflammation.

Medicine: Explored for its therapeutic potential in treating inflammatory diseases, cardiovascular conditions, and neurodegenerative disorders.

Industry: Utilized in the development of anti-inflammatory drugs and supplements

Mecanismo De Acción

Resolvin D2 n-3 docosapentaenoic acid exerts its effects by interacting with specific molecular targets and pathways. It binds to G-protein coupled receptors, triggering a cascade of signaling events that lead to the resolution of inflammation. The compound downregulates the expression of pro-inflammatory genes and promotes the clearance of inflammatory cells, thereby restoring tissue homeostasis .

Comparación Con Compuestos Similares

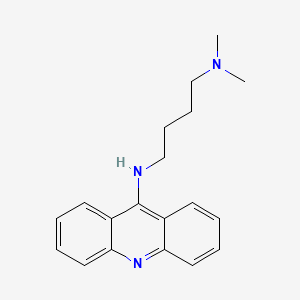

Resolvin D1: Another member of the resolvin family, derived from docosahexaenoic acid.

Resolvin E1: Derived from eicosapentaenoic acid, with similar anti-inflammatory properties.

Protectins and Maresins: Other specialized pro-resolving mediators with distinct biosynthetic pathways and functions.

Uniqueness: Resolvin D2 n-3 docosapentaenoic acid is unique due to its specific biosynthetic pathway and potent anti-inflammatory effects. It has been shown to be highly effective in reducing inflammation and promoting tissue repair, making it a valuable compound in both research and therapeutic applications .

Propiedades

Fórmula molecular |

C22H34O5 |

|---|---|

Peso molecular |

378.5 g/mol |

Nombre IUPAC |

(7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-trihydroxydocosa-8,10,12,14,19-pentaenoic acid |

InChI |

InChI=1S/C22H34O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-7,9-10,12,14,17,19-21,23-25H,2,8,11,13,15-16,18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,14-10+,17-12+/t19-,20+,21-/m1/s1 |

Clave InChI |

LDVCZYSUILUYKN-BGERNTNVSA-N |

SMILES isomérico |

CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCCCC(=O)O)O)O)O |

SMILES canónico |

CCC=CCC(C(C=CC=CC=CC=CC(CCCCCC(=O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4,6,9-Tetraoxa-5-silaspiro[4.4]nonane, 2,2,3,3,7,7,8,8-octamethyl-](/img/structure/B14759191.png)

![4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B14759210.png)

![(1S,2E,6S,8S,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B14759230.png)

![4-[(2-Methylpropyl)sulfanyl]but-1-en-3-yne](/img/structure/B14759241.png)

![Naphtho[2,3-d]-1,3,2-dioxaborole](/img/structure/B14759245.png)